Methyl 3-nitro-4-(phenylethynyl)benzoate
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Overview
Description
Methyl 3-nitro-4-(phenylethynyl)benzoate is an organic compound with the molecular formula C16H11NO4 It is a derivative of benzoic acid and is characterized by the presence of a nitro group and a phenylethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-nitro-4-(phenylethynyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-(phenylethynyl)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-(phenylethynyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The phenylethynyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 3-amino-4-(phenylethynyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 3-nitro-4-(phenylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-(phenylethynyl)benzoate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethynyl group can also interact with molecular targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(phenylethynyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-amino-4-(phenylethynyl)benzoate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 3-nitrobenzoate: Lacks the phenylethynyl group, resulting in different chemical and biological properties.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and exploration of various biological activities .
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 3-nitro-4-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(18)14-10-9-13(15(11-14)17(19)20)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3 |
InChI Key |
APKOQVUGOBDGFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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